1-benzyl-1H-imidazo[4,5-b]pyridine
Overview
Description
“1-benzyl-1H-imidazo[4,5-b]pyridine” belongs to the class of organic compounds known as imidazo[4,5-b]pyridines. These are organic heterocyclic compounds containing an imidazo[4,5-b]pyridine ring system . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety. The group contains compounds with different biological activity . The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .
Chemical Reactions Analysis
The alkylation reaction of “this compound” gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .
Scientific Research Applications
Synthesis and Characterization
- A new imidazo[4,5-b]pyridin-5-one was prepared from 4(5)-nitro-1H-imidazole, involving vicarious nucleophilic substitution and Knoevenagel condensation, leading to ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate (Vanelle et al., 2004).
- An expedient route for synthesizing 1H-Benzimidazoles and 1H-Imidazo[4,5-b]pyridines was developed, involving the reaction of N-(1-chloro-alkyl)pyridinium chlorides with amines (Eynde et al., 2010).
Biological Applications
- A series of imidazo[4,5-b]pyridine benzohydrazones showed promising antiglycation and antioxidant activities, useful in inhibiting glycation activity (Taha et al., 2015).
- Imidazo[1,5-a]pyridine-based fluorescent probes have been developed for studying membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno et al., 2022).
- Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives was studied for potential applications in synthesis and pharmaceuticals (Zeinyeh et al., 2009).
Antimicrobial and Antiviral Activities
- Synthesized 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives demonstrated in-vitro antimicrobial activity against various bacterial and fungal pathogens (Mallemula et al., 2015).
- Certain 2,5-disubstituted imidazo[4,5-c]pyridines exhibited potent anti-hepatitis C virus activity (Puerstinger et al., 2007).
Mechanism of Action
Future Directions
The imidazopyridines have shown a broad range of chemical and biological properties, foregrounding their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . Therefore, the future directions for “1-benzyl-1H-imidazo[4,5-b]pyridine” could involve further exploration of its potential therapeutic applications and the development of new synthetic methods.
Properties
IUPAC Name |
1-benzylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-5-11(6-3-1)9-16-10-15-13-12(16)7-4-8-14-13/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFFRONGQSRICB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437509 | |
Record name | 1-benzyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105942-43-6 | |
Record name | 1-benzyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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